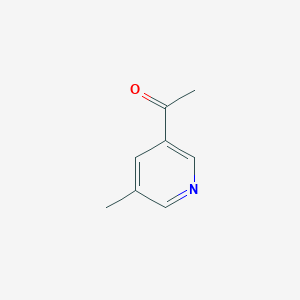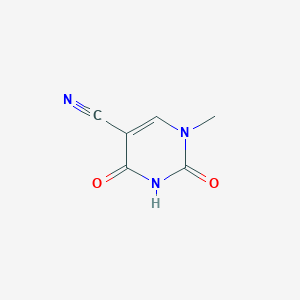
5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine, also known as SBTD, is an organic compound that has been studied extensively in the field of chemistry. It is a derivative of thiadiazole, a heterocyclic compound that is composed of two nitrogen atoms and three sulfur atoms. SBTD has numerous applications in organic synthesis, as it can be used as a precursor to various other compounds. In addition, it has been used in scientific research to study the mechanism of action and biochemical and physiological effects of various drugs.
Applications De Recherche Scientifique
Pharmacological Potential of 1,3,4-Thiadiazoles
1,3,4-Thiadiazoles, including structures like 5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine, serve as versatile scaffolds in medicinal chemistry due to their broad pharmacological potential. These compounds are identified for their significant antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The chemical flexibility of 1,3,4-thiadiazoles allows for extensive modification, enhancing their interaction with various enzymes and receptors, which is critical for developing new drug-like molecules with improved pharmacological profiles (Lelyukh, 2019).
Heterocyclic Chemistry and Synthetic Applications
The synthesis and applications of heterocyclic compounds, including 1,3,4-thiadiazoles, have been a focus of research due to their significant role in organic synthesis and pharmaceutical development. These compounds are precursors in the synthesis of a wide range of cyclic, acyclic, and other heterocyclic structures, demonstrating their critical role in the development of new therapeutic agents with diverse biological activities (Kamneva, Anis’kova, & Egorova, 2018).
Therapeutic Applications and Biological Significance
1,3,4-Thiadiazole derivatives have garnered attention for their extensive pharmacological activities, attributed to the toxophoric N2C2S moiety. These activities include anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral properties. The development of hybrid molecules combining 1,3,4-thiadiazole structures with other pharmacophores has led to compounds with promising biological profiles, highlighting the scaffold's significance in drug discovery and development (Mishra, Singh, Tripathi, & Giri, 2015).
Synthetic Methods and Biological Activities
The review of synthetic methods for 1,3,4-thiadiazoline and related compounds underscores their pharmaceutical importance, particularly against fungal and bacterial strains. These studies illuminate the diverse synthetic routes available for constructing thiadiazolines, contributing to the exploration of their chemical and pharmacological properties for potential medical applications (Yusuf & Jain, 2014).
Propriétés
IUPAC Name |
5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S2/c1-3-4(2)10-6-9-8-5(7)11-6/h4H,3H2,1-2H3,(H2,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXOOJNOENHCDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(S1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701231976 |
Source


|
| Record name | 5-[(1-Methylpropyl)thio]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701231976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine | |
CAS RN |
33313-08-5 |
Source


|
| Record name | 5-[(1-Methylpropyl)thio]-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33313-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(1-Methylpropyl)thio]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701231976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Oxo[2-(propionylamino)phenyl]acetic acid](/img/structure/B1296869.png)












